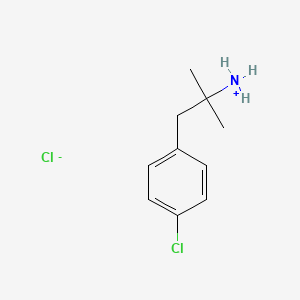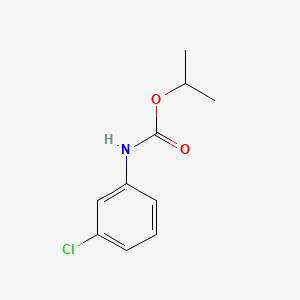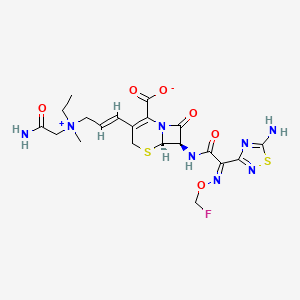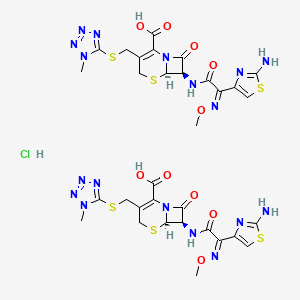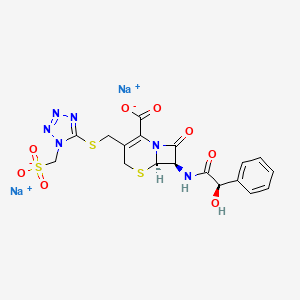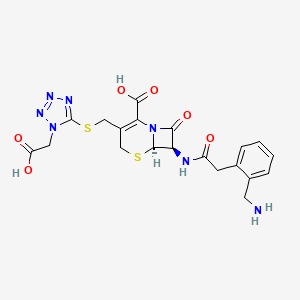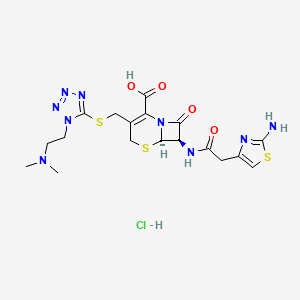![molecular formula C23H19N5O2 B1668929 N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide CAS No. 197894-84-1](/img/structure/B1668929.png)
N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide
Overview
Description
CI-1044, also known as PD-189659, is a potent and selective inhibitor of phosphodiesterase 4 (PDE4). It has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. The compound exhibits high specificity for PDE4 subtypes, including PDE4A5, PDE4B2, PDE4C2, and PDE4D3 .
Mechanism of Action
Target of Action
CI-1044, also known as PD-189659, is primarily a Phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes. CI-1044 specifically targets PDE4 subtypes: PDE4A5, PDE4B2, PDE4C2, and PDE4D3 .
Mode of Action
CI-1044 interacts with its targets by inhibiting the activity of PDE4, thereby increasing the levels of cAMP within the cell . This increase in cAMP levels leads to a cascade of intracellular events, including the activation of protein kinase A (PKA), which in turn modulates the function of various proteins through phosphorylation .
Biochemical Pathways
The inhibition of PDE4 by CI-1044 affects multiple biochemical pathways. One of the key pathways influenced is the inflammatory response pathway. In the presence of PDE4 inhibitors like CI-1044, the production of pro-inflammatory cytokine TNF-α is dose-dependently decreased . This suggests that CI-1044 may have potential anti-inflammatory effects.
Result of Action
The primary molecular effect of CI-1044 is the inhibition of PDE4, leading to increased cAMP levels within the cell . On a cellular level, this results in modulated protein function and potentially decreased production of pro-inflammatory cytokines . In vivo studies have shown that CI-1044 dose-dependently inhibits the accumulation of eosinophils in bronchoalveolar lavages , suggesting potential anti-inflammatory effects in the body.
Biochemical Analysis
Biochemical Properties
CI-1044 interacts with several isoforms of the PDE4 enzyme, namely PDE4A5, PDE4B2, PDE4C2, and PDE4D3 . It exhibits inhibitory effects with IC50 values of 0.29, 0.08, 0.56, 0.09 μM for PDE4A5, PDE4B2, PDE4C2, and PDE4D3, respectively . This interaction between CI-1044 and PDE4 isoforms influences the biochemical reactions within the cell, particularly those involving cAMP metabolism .
Cellular Effects
CI-1044 has been shown to have significant effects on cellular processes. It has been observed to cause perivascular and interstitial inflammation, characterized by infiltrates of neutrophils and macrophages . Furthermore, CI-1044 has been found to influence cell function by modulating the production of nitric oxide (NO), a key signaling molecule involved in various cellular processes .
Molecular Mechanism
The molecular mechanism of CI-1044 involves its interaction with PDE4 enzymes, leading to the inhibition of these enzymes . This inhibition results in an increase in the levels of cAMP within the cell . Elevated cAMP levels can lead to various downstream effects, including changes in gene expression and modulation of cellular signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of CI-1044 have been observed to vary with dosage . For instance, phosphorylation at S615 in rats was elevated 35-fold 2 hours after the last dose of CI-1044 . More comprehensive studies are needed to fully understand the dosage-dependent effects of CI-1044 in animal models.
Metabolic Pathways
CI-1044 is involved in the cAMP metabolic pathway through its inhibition of PDE4 enzymes . By inhibiting these enzymes, CI-1044 prevents the breakdown of cAMP, thereby influencing the levels of this important second messenger within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI-1044 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of CI-1044 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards. Advanced techniques, such as continuous flow chemistry, may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
CI-1044 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of CI-1044.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of CI-1044, which may exhibit different pharmacological properties. These derivatives are often studied to understand structure-activity relationships and optimize therapeutic potential .
Scientific Research Applications
CI-1044 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study PDE4 inhibition and its effects on cyclic adenosine monophosphate (cAMP) levels.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Potential therapeutic agent for treating chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory conditions.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
Rolipram: Another PDE4 inhibitor with similar mechanisms but lower potency compared to CI-1044.
Cilomilast: A more potent PDE4 inhibitor than CI-1044, used in clinical trials for COPD.
Tanimilast: A novel PDE4 inhibitor with potent anti-inflammatory activity
Uniqueness of CI-1044
CI-1044 is unique due to its high selectivity for specific PDE4 subtypes and its favorable pharmacokinetic properties. It exhibits a balanced profile of potency, selectivity, and safety, making it a valuable compound for both research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c24-17-11-15-8-10-28-20(15)18(12-17)19(14-5-2-1-3-6-14)26-21(23(28)30)27-22(29)16-7-4-9-25-13-16/h1-7,9,11-13,21H,8,10,24H2,(H,27,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXOSJSGDNPEEF-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)[C@@H](N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047291 | |
| Record name | CI-1044 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197894-84-1 | |
| Record name | CI 1044 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197894-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI-1044 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197894841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CI-1044 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4T475XIIY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



